
Fluconazole (mesylate)
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von UK 49858 Mesylat beinhaltet die Bildung des Triazolrings und die anschließende Mesylierung. Die wichtigsten Schritte umfassen:
Bildung des Triazolrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.
Mesylierung: Die Triazolverbindung wird dann in Gegenwart einer Base mit Methansulfonylchlorid umgesetzt, um das Mesylatsalz zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von UK 49858 Mesylat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:
Batch-Verarbeitung: Große Reaktoren werden verwendet, um die Cyclisierungs- und Mesylierungsreaktionen durchzuführen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: UK 49858 Mesylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Der Triazolring kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Triazolring oder andere funktionelle Gruppen modifizieren.
Substitution: Verschiedene Substitutionsreaktionen können am Triazolring oder an anderen Teilen des Moleküls stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Fluconazole is primarily indicated for the treatment of:
- Vaginal Candidiasis : Effective against yeast infections caused by Candida species.
- Oropharyngeal and Esophageal Candidiasis : Used to treat infections in the mouth and throat.
- Systemic Candida Infections : Including candidemia (fungal infection in the blood), disseminated candidiasis, and pneumonia.
- Cryptococcal Meningitis : Particularly in immunocompromised patients, such as those with HIV/AIDS.
- Peritonitis : Inflammation of the peritoneum caused by Candida.
Additionally, fluconazole is utilized prophylactically to prevent fungal infections in patients undergoing bone marrow transplantation or those receiving cytotoxic chemotherapy .
Off-Label Uses
Fluconazole has also been employed off-label for conditions such as:
- Blastomycosis
- Histoplasmosis
- Coccidioidomycosis : Recent studies indicate its effectiveness in treating bone and joint infections as well as pneumonia associated with this pathogen .
Pharmacological Properties
Fluconazole exhibits several pharmacological characteristics that enhance its therapeutic efficacy:
- High Tissue Penetration : It achieves significant concentrations in various body fluids, including cerebrospinal fluid (CSF), making it effective for central nervous system infections .
- Minimal Hepatic Metabolism : Unlike many other antifungals, fluconazole is primarily excreted unchanged via the kidneys, which minimizes drug-drug interactions .
- Protein Binding : The drug has low protein binding (11-12%), allowing for higher free drug concentrations .
Case Study 1: Fixed Drug Eruption
A notable case involved a 43-year-old female with recurrent vaginal candidiasis treated with oral fluconazole. After administration, she developed erythematous plaques indicating a fixed drug eruption. The condition resolved after discontinuation of fluconazole and treatment with topical corticosteroids and antihistamines .
Case Study 2: Efficacy in Immunocompromised Patients
In another study focusing on immunocompromised patients, fluconazole was shown to effectively manage cryptococcal meningitis following an aggressive induction phase with amphotericin B and flucytosine. The consolidation phase involved fluconazole to maintain therapeutic levels and prevent relapse .
Comparative Efficacy
The following table summarizes the comparative efficacy of fluconazole against other antifungal agents based on recent studies:
Infection Type | Fluconazole Efficacy | Other Antifungal Agents | Notes |
---|---|---|---|
Vaginal Candidiasis | High | N/A | First-line treatment |
Oropharyngeal Candidiasis | High | N/A | Effective in immunocompromised |
Cryptococcal Meningitis | High | Amphotericin B | Used post-induction |
Coccidioidomycosis | Moderate | Amphotericin B | Increasing use reported |
Wirkmechanismus
UK 49858 mesylate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, UK 49858 mesylate disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ketoconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Miconazole: A broad-spectrum antifungal with a different chemical structure but similar applications.
Itraconazole: A triazole antifungal with a broader spectrum of activity compared to UK 49858 mesylate
Uniqueness: UK 49858 mesylate is unique in its high oral bioavailability and specific activity against Candida species. It is also known for its relatively low toxicity compared to other antifungal agents .
Biologische Aktivität
Fluconazole, a triazole antifungal agent, is widely used for the treatment of various fungal infections, particularly those caused by Candida species and Cryptococcus neoformans. The biological activity of fluconazole, particularly in its mesylate form, involves its mechanism of action, pharmacokinetics, clinical efficacy, and resistance mechanisms.
Fluconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14-α-demethylase , a cytochrome P450 enzyme crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and increased membrane permeability, ultimately resulting in fungal cell death or growth inhibition .
Pharmacokinetics
Fluconazole exhibits favorable pharmacokinetic properties:
- Absorption : Over 90% bioavailability after oral administration; unaffected by food or gastric pH.
- Distribution : High concentrations in body fluids, including cerebrospinal fluid (CSF), skin, saliva, and sputum. It penetrates the blood-brain barrier effectively .
- Metabolism : Minimal hepatic metabolism; primarily eliminated unchanged via renal excretion (80%) .
- Half-life : Approximately 30 hours, allowing for once-daily dosing in most cases .
Clinical Efficacy
Fluconazole is effective against various fungal pathogens:
- Candida species : Particularly effective against Candida albicans, with minimum inhibitory concentrations (MICs) typically ranging from 0.5 to 8 μg/mL .
- Cryptococcus neoformans : Demonstrates significant efficacy in treating cryptococcal meningitis.
- Other fungi : Limited activity against C. glabrata and no activity against C. krusei.
Case Studies
- Intravitreal Fluconazole Injection for Fungal Endophthalmitis :
- Fixed Drug Eruption :
Resistance Mechanisms
Resistance to fluconazole can arise through several mechanisms:
- Alterations in target enzyme : Mutations in lanosterol 14-α-demethylase can reduce drug binding.
- Efflux pumps : Increased expression of efflux pumps can lead to reduced intracellular drug concentrations.
- Biofilm formation : Some Candida species can form biofilms that are inherently resistant to antifungal agents .
Comparative Efficacy
The following table summarizes the efficacy of fluconazole compared to other antifungal agents against various Candida species:
Antifungal Agent | MIC (μg/mL) Against C. albicans | MIC (μg/mL) Against C. glabrata | MIC (μg/mL) Against C. krusei |
---|---|---|---|
Fluconazole | 0.5 - 8 | >64 | No activity |
Itraconazole | <0.01 - 0.5 | <0.5 | <0.5 |
Voriconazole | <0.01 - 0.5 | <0.25 | <0.25 |
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJUZHMCPBPNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159532-41-9 | |
Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159532-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.